molecular formula C13H18O2 B12111981 2-(3,4-Dimethylbenzyl)butanoic acid

2-(3,4-Dimethylbenzyl)butanoic acid

Cat. No.: B12111981
M. Wt: 206.28 g/mol
InChI Key: JODIWSUQMIDEBX-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylbenzyl)butanoic acid is an organic compound with the molecular formula C₁₃H₁₈O₂ It is characterized by a butanoic acid backbone substituted with a 3,4-dimethylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethylbenzyl)butanoic acid typically involves the alkylation of butanoic acid derivatives with 3,4-dimethylbenzyl halides. A common method includes the following steps:

    Preparation of 3,4-Dimethylbenzyl Halide: This can be achieved by halogenation of 3,4-dimethyltoluene using reagents like N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

    Alkylation Reaction: The 3,4-dimethylbenzyl halide is then reacted with a butanoic acid derivative, such as butanoic acid or its ester, in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: Formation of 3,4-dimethylbenzoic acid.

    Reduction: Formation of 2-(3,4-dimethylbenzyl)butanol.

    Substitution: Formation of nitro, sulfo, or halo derivatives of the benzyl group.

Scientific Research Applications

Chemistry: 2-(3,4-Dimethylbenzyl)butanoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These compounds may exhibit anti-inflammatory, analgesic, or antimicrobial activities, making them candidates for drug development.

Industry: In the industrial sector, this compound can be used in the manufacture of specialty chemicals, including fragrances and flavoring agents. Its derivatives may also find applications in the production of polymers and resins.

Mechanism of Action

The mechanism by which 2-(3,4-Dimethylbenzyl)butanoic acid and its derivatives exert their effects depends on their specific applications. In medicinal chemistry, these compounds may interact with molecular targets such as enzymes or receptors, modulating biological pathways. For example, they may inhibit enzymes involved in inflammatory processes or bind to receptors to exert analgesic effects.

Comparison with Similar Compounds

    2-(3,4-Dimethylphenyl)propanoic acid: Similar structure but with a propanoic acid backbone.

    2-(3,4-Dimethylbenzyl)pentanoic acid: Similar structure but with a pentanoic acid backbone.

    3,4-Dimethylbenzoic acid: Lacks the butanoic acid side chain.

Uniqueness: 2-(3,4-Dimethylbenzyl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or biological activity is desired.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-[(3,4-dimethylphenyl)methyl]butanoic acid

InChI

InChI=1S/C13H18O2/c1-4-12(13(14)15)8-11-6-5-9(2)10(3)7-11/h5-7,12H,4,8H2,1-3H3,(H,14,15)

InChI Key

JODIWSUQMIDEBX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC(=C(C=C1)C)C)C(=O)O

Origin of Product

United States

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